Dasatinib beta-D-Glucuronide

Drug-drug interactions CYP inhibition UGT metabolism

Dasatinib beta-D-Glucuronide (CAS 1860069-15-3) is a major, pharmacologically inactive phase II metabolite of the tyrosine kinase inhibitor dasatinib, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation. This compound serves as a critical reference standard for bioanalytical method development and validation, specifically for quantifying dasatinib metabolic pathways in pharmacokinetic studies.

Molecular Formula C28H34ClN7O8S
Molecular Weight 664.1 g/mol
CAS No. 1860069-15-3
Cat. No. B13856273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasatinib beta-D-Glucuronide
CAS1860069-15-3
Molecular FormulaC28H34ClN7O8S
Molecular Weight664.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C28H34ClN7O8S/c1-14-4-3-5-16(29)20(14)34-25(40)17-13-30-28(45-17)33-18-12-19(32-15(2)31-18)36-8-6-35(7-9-36)10-11-43-27-23(39)21(37)22(38)24(44-27)26(41)42/h3-5,12-13,21-24,27,37-39H,6-11H2,1-2H3,(H,34,40)(H,41,42)(H,30,31,32,33)/t21-,22-,23+,24-,27+/m0/s1
InChIKeyVISODKZTPPZNOJ-RTCYWULBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dasatinib beta-D-Glucuronide (CAS 1860069-15-3) as a Definitive Phase II Metabolite Reference Standard


Dasatinib beta-D-Glucuronide (CAS 1860069-15-3) is a major, pharmacologically inactive phase II metabolite of the tyrosine kinase inhibitor dasatinib, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation [1][2]. This compound serves as a critical reference standard for bioanalytical method development and validation, specifically for quantifying dasatinib metabolic pathways in pharmacokinetic studies. Unlike the parent drug, this glucuronide conjugate is not expected to contribute to therapeutic activity, making it an ideal selectivity marker for assessing metabolic clearance without interfering pharmacological signals [1].

Why Dasatinib Metabolite Analogs Cannot Substitute for Dasatinib beta-D-Glucuronide


Substituting dasatinib beta-D-glucuronide with other dasatinib metabolites or general glucuronide standards is inappropriate due to distinct biological and analytical profiles. While the active metabolites M4, M5, M6, M20, and M24 retain Src and Bcr-Abl kinase inhibitory potency, the glucuronide conjugate is pharmacologically inert, ensuring no off-target kinase interference in cellular assays [1]. Furthermore, dasatinib beta-D-glucuronide is one of the few drug glucuronides that demonstrates no NADPH- and time-dependent inhibition of major cytochrome P450 (CYP) enzymes, unlike prominent inhibitors such as carvedilol β-D-glucuronide or diclofenac acyl-β-D-glucuronide, which are mechanism-based CYP3A inactivators [2]. These differential properties directly impact method validation and procurement decisions for drug-drug interaction (DDI) studies, where a clean CYP-inactive metabolite standard is essential.

Dasatinib beta-D-Glucuronide: Quantitative Differentiation Evidence for Scientific Selection


CYP450 Time-Dependent Inhibition: Dasatinib beta-D-Glucuronide vs. Other Drug Glucuronides

In a direct head-to-head screening of 16 major drug glucuronides, dasatinib β-D-glucuronide was among the nine glucuronides that did not cause NADPH- and time-dependent inhibition of any of the nine tested CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2J2, 3A). In contrast, seven other glucuronides (e.g., carvedilol β-D-glucuronide, diclofenac acyl-β-D-glucuronide) were identified as inhibitors, with carvedilol β-D-glucuronide causing a 6.4-fold IC50 shift for CYP3A (from 7.0 µM to 1.1 µM after 30-min preincubation with NADPH) [1].

Drug-drug interactions CYP inhibition UGT metabolism Glucuronide metabolites

Kinase Activity: Inert Metabolite vs. Active Dasatinib Metabolites

Dasatinib beta-D-glucuronide (M8a,b) is specifically excluded from the list of pharmacologically active metabolites. The active metabolites M4, M5, M6, M20, and M24 all show measurable IC50 values against Src and Bcr-Abl kinases; however, the glucuronide conjugates do not, based on cellular assay data, and are not expected to contribute to in vivo activity [1].

Kinase pharmacology Metabolite activity Src/Bcr-Abl Leukemia

Stability and Storage: Defined Hygroscopicity vs. Dasatinib Free Base

Technical datasheets characterize dasatinib beta-D-glucuronide as a hygroscopic solid requiring storage at -20°C under an inert atmosphere, with a melting point of 216-226°C and limited solubility in methanol (slightly soluble upon heating/sonication). In contrast, dasatinib free base has distinct solubility and stability profiles that do not require anhydrous handling .

Reference standard handling Hygroscopic compounds Storage conditions

Definitive Application Scenarios for Dasatinib beta-D-Glucuronide Based on Quantitative Differentiation


Bioanalytical Method Validation for Metabolite Profiling Without Kinase Interference

Use dasatinib beta-D-glucuronide as a primary reference standard for LC-MS/MS method development in plasma and urine, leveraging its certified characterization and unambiguous structural identity (CAS 1860069-15-3) [1]. Its confirmed pharmacological inertness ensures that any signal detected in kinase-based bioassays is due to parent drug or active metabolites, never the glucuronide [1].

Clean Metabolite Standard for Definitive CYP Drug-Drug Interaction Screening

Employ this compound as a negative control in CYP inhibition panels. As shown by a 2024 screening study, dasatinib beta-D-glucuronide does not cause time-dependent CYP inhibition, unlike many other drug glucuronides [2]. This makes it an ideal baseline metabolite for assessing UGT-related DDI potential without the confounding factor of CYP inactivation.

Procurement for Long-Term Pharmacokinetic Studies Requiring High-Purity, Stable Reference Material

For multi-year pharmacokinetic studies, prioritize dasatinib beta-D-glucuronide due to its defined stability profile. Strict storage at -20°C under inert atmosphere prevents hygroscopic degradation, ensuring consistent quantification across batches . This is in contrast to less rigorously characterized generic glucuronide metabolites that may degrade unpredictably.

Quote Request

Request a Quote for Dasatinib beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.